molecular formula C14H15N5O3S B2953845 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 1428348-05-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2953845
CAS No.: 1428348-05-3
M. Wt: 333.37
InChI Key: NAENKUMAKLGQCE-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound with a complex structure

Mechanism of Action

Target of Action

It is known that similar compounds can interact with proteins, specifically modifying lysine residues .

Mode of Action

The compound, being a protein crosslinker, can react with specific proteins to modify their structure. In the case of similar compounds, they have been observed to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, to modify lysine residues . This modification can alter the function of the protein, leading to various downstream effects.

Pharmacokinetics

Similar compounds have shown high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor, such as succinic anhydride, with an amine to form the pyrrolidinone ring.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiazole Ring: The thiazole ring is typically formed by the reaction of a thioamide with a haloketone.

    Coupling Reactions: The final step involves coupling the synthesized rings through appropriate linkers and reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c20-11(8-18-12(21)2-3-13(18)22)15-6-4-10-9-23-14(17-10)19-7-1-5-16-19/h1,5,7,9H,2-4,6,8H2,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAENKUMAKLGQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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